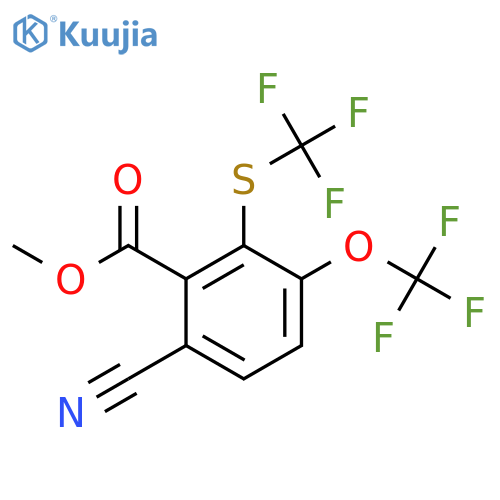

Cas no 1806279-94-6 (Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate)

1806279-94-6 structure

商品名:Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate

CAS番号:1806279-94-6

MF:C11H5F6NO3S

メガワット:345.217722654343

CID:4951271

Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate

-

- インチ: 1S/C11H5F6NO3S/c1-20-9(19)7-5(4-18)2-3-6(21-10(12,13)14)8(7)22-11(15,16)17/h2-3H,1H3

- InChIKey: SHGVQXKOVVCMKK-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1C(=CC=C(C#N)C=1C(=O)OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 11

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 457

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 84.6

Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015013278-1g |

Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate |

1806279-94-6 | 97% | 1g |

1,579.40 USD | 2021-06-21 |

Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1806279-94-6 (Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate) 関連製品

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量